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molecular formula C10H9BrO5 B8329701 2-Carboxymethyl-4-bromo-5-methoxy-benzoic acid

2-Carboxymethyl-4-bromo-5-methoxy-benzoic acid

Cat. No. B8329701
M. Wt: 289.08 g/mol
InChI Key: SRTZXAYAQZSUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

2-Carboxymethyl-4-bromo-5-methoxy-benzoic acid (228 mg, 0.785 mmole) and urea (0.110 g, 1.82 mmole) is stirred and heated using an oil bath at 195° C. After one hour the mixture is cooled to room temperature and treated with water, collected by filtration, washed with water and dried to give a brown-black solid, 106 mg, (50%); MS (ES−): m/z 268.1, 270.1 (M−H).
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([Br:14])[C:11]([O:15][CH3:16])=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2].[NH2:17]C(N)=O>O>[Br:14][C:12]1[CH:13]=[C:5]2[C:6](=[CH:10][C:11]=1[O:15][CH3:16])[C:7](=[O:8])[NH:17][C:1](=[O:2])[CH2:4]2

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=C(C(=C1)Br)OC
Name
Quantity
0.11 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
at 195° C
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a brown-black solid, 106 mg, (50%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2CC(NC(C2=CC1OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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